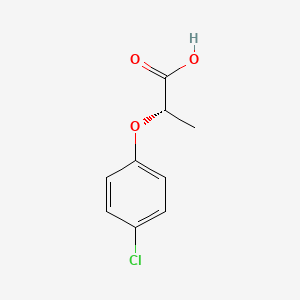

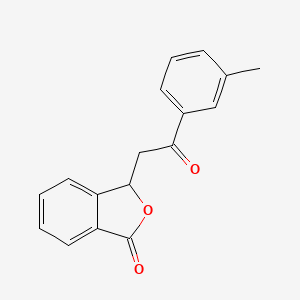

![molecular formula C17H18N4O4S B2454999 3-nitro-4-[4-(2-tienilcarbonil)piperazino]bencenocarbaldehído O-metiloxima CAS No. 383147-21-5](/img/structure/B2454999.png)

3-nitro-4-[4-(2-tienilcarbonil)piperazino]bencenocarbaldehído O-metiloxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores investigan sus efectos sobre las líneas celulares cancerosas, la inhibición del crecimiento tumoral y los mecanismos de acción. Puede servir como compuesto líder para el desarrollo de nuevos agentes quimioterapéuticos .

- Aplicación: Los científicos exploran sus actividades antibacterianas y antifúngicas. Podría ser útil para combatir patógenos resistentes a los medicamentos o como aditivo en dispositivos médicos .

- Aplicación: Los investigadores investigan su capacidad para proteger las neuronas del estrés oxidativo, la neuroinflamación o las condiciones neurodegenerativas .

- Aplicación: Los científicos estudian su fluorescencia, espectros de absorción y fotoestabilidad. Podría encontrar uso en sensores, imágenes o dispositivos optoelectrónicos .

- Aplicación: Los investigadores exploran su comportamiento de unión a metales. Podría servir como ligando en catálisis o terapias basadas en metales .

- Aplicación: Los científicos lo utilizan como bloque de construcción para diseñar nuevas moléculas. Su reactividad y estereoquímica contribuyen al descubrimiento de fármacos y la síntesis química .

Investigación Anticancerígena

Propiedades Antimicrobianas

Estudios Neuroprotectores

Propiedades Fotofísicas

Formación de Complejos Metálicos

Síntesis Orgánica y Química Medicinal

Mecanismo De Acción

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime acts as a catalyst in various reactions, allowing for the formation of strong bonds between organic compounds. The compound is able to form strong bonds due to its nitrobenzene structure, which contains an electron-withdrawing nitro group. This nitro group is able to interact with other organic compounds, allowing for the formation of strong bonds. Additionally, the compound is able to form hydrogen bonds, which further strengthen the bonds between organic compounds.

Biochemical and Physiological Effects

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has been studied for its potential biochemical and physiological effects. The compound has been shown to be able to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has several advantages for use in lab experiments. The compound is easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, the compound is soluble in a variety of solvents, allowing for easy manipulation in lab experiments. However, the compound is highly reactive and can be toxic if not handled properly, making it important to use proper safety precautions when using the compound in experiments.

Direcciones Futuras

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has potential applications in a variety of fields, including drug development, nanomaterial synthesis, and biotechnology. Additionally, the compound could be further studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to act as an antioxidant. Additionally, the compound could be studied for its potential applications in the synthesis of other organic compounds and its potential to act as a catalyst in other reactions. Finally, the compound could be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

Métodos De Síntesis

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime is synthesized using a two-step process. The first step involves the reaction of nitrobenzene and 4-thienylcarbonyl piperazine in the presence of a base catalyst. This reaction forms a nitrobenzene derivative which is then reacted with methyl oxime in the presence of a base catalyst in the second step. The reaction is carried out at room temperature and yields 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime as the final product.

Safety and Hazards

Propiedades

IUPAC Name |

[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-25-18-12-13-4-5-14(15(11-13)21(23)24)19-6-8-20(9-7-19)17(22)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYIUOQJPACBOC-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)

![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)

triazin-4-one](/img/structure/B2454923.png)

![1-Methyl-4-[[2-[(2-pyrazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2454926.png)

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)